molecular formula C8H13BrO2 B6301744 tert-Butyl 1-bromocyclopropanecarboxylate CAS No. 2096442-82-7

tert-Butyl 1-bromocyclopropanecarboxylate

Cat. No.: B6301744
CAS No.: 2096442-82-7
M. Wt: 221.09 g/mol
InChI Key: SRZMQFSILZOXIY-UHFFFAOYSA-N
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Description

tert-Butyl 1-bromocyclopropanecarboxylate is a chemical compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . Its CAS number is 2096442-82-7 . This compound is characterized by a bromine-substituted cyclopropane ring coupled with a tert-butyl ester group. In a research context, the tert-butyl group is recognized for its utility as a sensitive probe in NMR spectroscopy due to the sharp and intense resonance signals it produces, which can be valuable for studying large biomolecular assemblies . The compound should be handled with care; it has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Recommended safety precautions include avoiding breathing dust/fume/gas and using personal protective equipment . For storage, it is advised to keep the material sealed in a dry environment at 2-8°C . This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-bromocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZMQFSILZOXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl 1 Bromocyclopropanecarboxylate

Direct Synthesis Approaches and Reaction Pathways

Direct synthesis strategies are often favored for their atom economy and shorter reaction sequences. These methods involve either the introduction of the bromine atom onto a cyclopropanecarboxylate (B1236923) scaffold or the esterification of a pre-brominated cyclopropanecarboxylic acid.

The direct bromination of a cyclopropane (B1198618) ring, particularly at a tertiary carbon, can be accomplished using radical halogenation conditions. One common approach involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. This method is effective for introducing a bromine atom onto a pre-formed ester like tert-butyl cyclopropanecarboxylate.

The reaction proceeds via a radical chain mechanism. The initiator promotes the formation of a bromine radical from NBS. This radical then abstracts the tertiary hydrogen atom from the C1 position of the cyclopropane ring, which is activated by the adjacent carboxyl group. The resulting cyclopropyl (B3062369) radical reacts with another molecule of NBS to yield the final product, tert-butyl 1-bromocyclopropanecarboxylate, and a succinimidyl radical, which continues the chain.

A related, though distinct, method is the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. acs.org While this is typically applied to the acid, it represents a fundamental transformation for generating an organic halide from a carboxylic acid derivative. acs.org

Table 1: Reagents for Halogenation of Cyclopropanecarboxylates

Reagent Role Typical Conditions Reference
N-Bromosuccinimide (NBS) Bromine Source Radical initiator (AIBN), heat or light, inert solvent (e.g., CCl₄) researchgate.net

When 1-bromocyclopropanecarboxylic acid is available, its conversion to the corresponding tert-butyl ester is a key synthetic step. The steric bulk of the tert-butyl group presents a challenge for traditional esterification methods.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.combyjus.com In this case, 1-bromocyclopropanecarboxylic acid is treated with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the tert-butanol. masterorganicchemistry.combyjus.comyoutube.com

Alternative methods have been developed to overcome the limitations of Fischer esterification. One such method involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butylating agent. This reaction can be performed under various conditions, sometimes facilitated by a catalyst, providing a milder route to the desired ester. rsc.org Another approach is the use of tert-butyl 2,2,2-trichloroacetimidate in the presence of a Lewis acid catalyst like boron trifluoride etherate, which is an efficient reagent for preparing tert-butyl esters. researchgate.net

Table 2: Common Esterification Methods for tert-Butyl Esters

Method Key Reagents Advantages Reference
Fischer-Speier Esterification tert-Butanol, H₂SO₄ (cat.) Readily available reagents masterorganicchemistry.comlibretexts.org
Di-tert-butyl dicarbonate (Boc)₂O, catalyst (optional) Milder conditions, suitable for sensitive substrates rsc.org

Indirect Synthetic Routes via Advanced Precursors

Indirect routes involve the construction of the substituted cyclopropane ring from acyclic starting materials. These methods offer flexibility in introducing the desired functional groups as part of the ring-forming step.

Cyclopropanation involves the addition of a carbene or a carbenoid species to an alkene. masterorganicchemistry.comlibretexts.org To synthesize this compound, one could react an appropriate alkene with a bromo-substituted carbene. For instance, the reaction of tert-butyl acrylate (B77674) with monobromocarbene would theoretically yield the target molecule.

A more common approach involves the use of dihalocarbenes. Dibromocarbene, generated in situ from bromoform (B151600) (CHBr₃) and a strong base like potassium tert-butoxide, can add to an alkene to form a dibromocyclopropane. masterorganicchemistry.com This gem-dihalocyclopropane can then be further manipulated. For example, reaction of tert-butyl acrylate with dibromocarbene would yield tert-butyl 1,1-dibromocyclopropanecarboxylate. Subsequent selective reduction of one bromine atom would lead to the desired product.

The Simmons-Smith reaction is another powerful cyclopropanation method that utilizes a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. fiveable.meyoutube.com While this reaction classically adds a CH₂ group, modifications of the reagent could potentially be used to introduce a bromo-substituted carbon.

Table 3: Key Cyclopropanation Reactions

Reaction Carbene/Carbenoid Source Substrate Example Key Feature Reference
Carbene Addition CHBr₃ + KOt-Bu Alkene Forms gem-dibromocyclopropane masterorganicchemistry.com

This strategy relies on a pre-existing cyclopropane ring that bears functional groups amenable to conversion into the target bromo and tert-butoxycarbonyl moieties. This multi-step approach allows for the use of readily available cyclopropane derivatives. For example, a starting material like diethyl 1,1-cyclopropanedicarboxylate could be selectively hydrolyzed to the monoacid, followed by a Hunsdiecker-type decarboxylative bromination to install the bromine atom. The remaining ethyl ester could then be transesterified to the tert-butyl ester.

Another pathway could involve starting with a cyclopropane bearing a hydroxyl group. The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a bromide nucleophile. The ester group can be introduced before or after the bromination step. These derivatization routes offer significant synthetic flexibility, allowing chemists to leverage a wide range of cyclopropane-containing starting materials. colab.ws

Strategies for Stereoselective Synthesis of Cyclopropane Carboxylates

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when preparing substituted cyclopropane analogs that do contain stereocenters. The stereochemistry of many cyclopropanation reactions is directly controlled by the geometry of the starting alkene.

Many carbene addition reactions are stereospecific, meaning that a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give a trans-product. masterorganicchemistry.comlibretexts.org This is because the addition of a singlet carbene to the double bond is a concerted process. libretexts.org

For the synthesis of enantiomerically enriched cyclopropanes, asymmetric catalysis is employed. Chiral rhodium(II) carboxylate complexes, for instance, are highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazoesters. organic-chemistry.org The choice of the chiral ligand on the metal catalyst dictates the facial selectivity of the carbene addition to the alkene, leading to one enantiomer of the cyclopropane product in excess. Similarly, 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydroamino acids, followed by pyrolysis, has been shown to be a highly stereoselective method for forming cyclopropane rings, where the chirality of the substrate directs the approach of the reagent. doi.org These established stereoselective methods can be adapted to synthesize chiral derivatives related to this compound.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
tert-Butyl cyclopropanecarboxylate
1-Bromocyclopropanecarboxylic acid
tert-Butanol
Sulfuric acid
Hydrochloric acid
Di-tert-butyl dicarbonate ((Boc)₂O)
tert-Butyl 2,2,2-trichloroacetimidate
Boron trifluoride etherate
tert-Butyl acrylate
Bromoform (CHBr₃)
Potassium tert-butoxide
tert-Butyl 1,1-dibromocyclopropanecarboxylate
Diiodomethane
Diethyl 1,1-cyclopropanedicarboxylate

Enantioselective Catalysis in Cyclopropane Formation

The creation of the chiral cyclopropane core of this compound with a high degree of enantiomeric excess (ee) is a primary focus in its synthesis. This is often achieved through catalytic asymmetric cyclopropanation reactions. These methods can be broadly categorized into two main approaches: the cyclopropanation of a suitable alkene with a diazoacetate in the presence of a chiral catalyst, or the cyclopropanation of a bromo-substituted alkene.

One powerful strategy involves the use of biocatalysis. Engineered enzymes, such as myoglobin-based catalysts, have demonstrated the ability to catalyze the cyclopropanation of chloro- and bromo-substituted olefins with diazoacetonitrile, affording halogenated cyclopropanes with high diastereoselectivity (up to 99% de) and enantioselectivity (up to 99% ee). researchgate.net This enzymatic approach offers a green and highly selective alternative to traditional metal-based catalysts. Furthermore, engineered heme proteins can be utilized to produce chiral cyclopropane motifs with functional handles that allow for later derivatization, providing a versatile route to a variety of stereopure cyclopropane building blocks. nsf.gov

Transition metal catalysis remains a cornerstone of enantioselective cyclopropanation. Chiral rhodium and copper complexes are commonly employed to catalyze the reaction between an alkene and a diazo compound. For instance, the enantioselective synthesis of piperidine-fused trans-cycloalkenes has been achieved through an initial enantioselective cyclopropanation of a methylenecyclopropane (B1220202) followed by a skeletal rearrangement. nih.gov While not directly yielding the target molecule, this demonstrates the power of enantioselective cyclopropanation in constructing complex chiral scaffolds.

More recently, photochemistry has emerged as a valuable tool. A modular approach for the enantioselective synthesis of cis-cyclopropanes utilizes the visible-light-activated electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters, avoiding the need for a traditional photocatalyst. nih.gov

Below is a table summarizing selected enantioselective cyclopropanation methodologies relevant to the synthesis of substituted cyclopropanes.

Catalyst/MethodSubstratesProduct TypeSelectivityReference
Engineered Myoglobin (B1173299)Chloro- and bromo-substituted olefins, diazoacetonitrileHalogenated cyclopropanesUp to 99% de, 99% ee researchgate.net
Engineered Rhodothermus marinus Nitric Oxide DioxygenaseVinyl boronic acid pinacol (B44631) ester, ethyl diazoacetatePinacolboronate-substituted cyclopropaneHigh diastereo- and enantioselectivity nsf.gov
Rhodium or Copper CatalysisMethylenecyclopropanes, diazo compoundstrans-Cycloalkenes (after rearrangement)High enantioselectivity nih.gov
Benzothiazoline (self-sensitized)Olefins, N-hydroxyphthalimide esterscis-ArylcyclopropanesHigh enantioselectivity nih.gov

Diastereoselective Control in Bromination and Cyclopropanation Processes

Achieving the desired diastereomer of this compound is as critical as controlling its enantiomeric purity. Diastereoselectivity can be introduced either during the cyclopropanation step itself or in a subsequent bromination of a pre-formed cyclopropane ring.

One effective strategy for diastereoselective cyclopropanation involves the use of chiral auxiliaries or directing groups on the substrates. For instance, the synthesis of halocyclopropyl alcohols has been achieved with high diastereoselectivity (dr > 20:1) through the asymmetric addition of an alkylzinc reagent to an enal, followed by a diastereoselective iodo-, bromo-, or chlorocyclopropanation. nih.gov This tandem approach allows for the creation of up to four stereogenic centers in a controlled manner.

Electrochemical methods also offer a scalable and highly diastereoselective route to cyclopropanes. The electrolysis of thianthrene (B1682798) in the presence of unactivated alkenes generates dicationic adducts that can react with methylene (B1212753) pronucleophiles to afford cyclopropanes as a single diastereomer. nih.gov This method is notable for its functional group tolerance and scalability.

Alternatively, diastereoselectivity can be achieved by the bromination of a pre-existing cyclopropanecarboxylate. The stereochemical outcome of such a reaction would be influenced by the steric and electronic properties of the substrate and the choice of brominating agent. For example, in the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, N-bromosuccinimide (NBS) was used as a brominating agent in the presence of a radical initiator (AIBN). researchgate.net While this reaction was performed on a different scaffold, the principles of radical bromination could be applicable to a cyclopropane system, where the stereochemical outcome would depend on the approach of the bromine radical.

The following table provides examples of diastereoselective reactions that are pertinent to the synthesis of substituted cyclopropanes.

MethodSubstratesReagentsProductDiastereoselectivityReference
Asymmetric Alkyl Addition/CyclopropanationEnals, Alkylzinc reagents(-)-MIB, Iodoform/Bromoform/ChloroformHalocyclopropyl alcohols> 20:1 dr nih.gov
Electrochemical CyclopropanationUnactivated alkenes, Methylene pronucleophilesThianthrene, Basic alumina, Cs₂CO₃Substituted cyclopropanesSingle diastereomer nih.gov
Radical Brominationtert-Butyl 4-formylpiperidine-1-carboxylateN-Bromosuccinimide (NBS), AIBNtert-Butyl 4-bromo-4-formylpiperidine-1-carboxylateNot specified researchgate.net

Process Optimization and Scalability Considerations in Laboratory Synthesis

The scale-up of synthetic processes often involves moving from batch to continuous flow chemistry. Microreactors, for instance, can offer enhanced safety and control over reaction parameters, which is particularly important for exothermic or hazardous reactions. mdpi.com The optimization of reaction parameters such as temperature, feeding time, and reagent concentration is crucial for maximizing yield and purity while ensuring a safe and reproducible process. mdpi.comrepec.org For example, in the synthesis of tert-butyl peroxybenzoate, a Box-Behnken design was used to optimize reaction conditions, leading to a significant improvement in yield. mdpi.com

Purification on a larger scale can also present challenges. Crystallization is often a preferred method for purification as it can be more scalable and cost-effective than chromatography. In the synthesis of a complex natural product, largazole, the optimization of the final purification steps was a key aspect of developing a scalable process. nih.gov

Considerations for the laboratory-scale synthesis of this compound are summarized below:

ConsiderationOptimization StrategyPotential Benefits
Reaction Efficiency Telescoping reaction steps into one-pot procedures. researchgate.netReduced workup and purification, minimized solvent usage, improved overall yield.
Reaction Conditions Systematic optimization of parameters (temperature, concentration, reaction time) using statistical methods like Design of Experiments (DoE). mdpi.comMaximized yield and purity, improved process robustness and reproducibility.
Safety Utilization of continuous flow chemistry in microreactors for hazardous or exothermic steps. mdpi.comEnhanced heat and mass transfer, improved safety, better control over reaction.
Purification Development of crystallization-based purification methods as an alternative to chromatography. nih.govIncreased scalability, reduced solvent consumption, lower cost.
Starting Materials Sourcing or developing efficient syntheses for key starting materials like tert-butyl bromoacetate. orgsyn.orggoogle.comEnsured a reliable supply chain for the overall synthesis.

By carefully considering these factors, the laboratory synthesis of this compound can be optimized for efficiency, safety, and scalability, making this valuable building block more accessible for further synthetic applications.

Chemical Reactivity and Transformation Pathways of Tert Butyl 1 Bromocyclopropanecarboxylate

Reactions Involving the Bromine Atom at the Cyclopropane (B1198618) Ring

The bromine atom, being a good leaving group, is the primary site for several important classes of chemical reactions. These transformations allow for the substitution of the bromine with a wide variety of functional groups, enabling the synthesis of complex cyclopropane derivatives.

Nucleophilic Substitution Reactions (SN1, SN2, and SN2')

Direct nucleophilic substitution at the C1 position of tert-butyl 1-bromocyclopropanecarboxylate is mechanistically challenging.

SN1 Pathway: A unimolecular nucleophilic substitution (SN1) reaction would require the formation of a 1-(tert-butoxycarbonyl)cyclopropyl cation intermediate. However, carbocations on cyclopropyl (B3062369) rings are inherently unstable due to increased ring strain and unfavorable bond angles. Furthermore, the electron-withdrawing nature of the adjacent tert-butoxycarbonyl group would further destabilize this cationic intermediate, making the SN1 pathway highly unfavorable under typical conditions.

SN2 Pathway: A bimolecular nucleophilic substitution (SN2) mechanism is also severely hindered. This pathway requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). In the case of a cyclopropane ring, the ring structure itself sterically shields the backside of the C-Br bond, making it inaccessible to incoming nucleophiles. The bulky tert-butyl ester group adds to this steric hindrance.

SN2' Pathway: The SN2' (allylic) substitution is not applicable as the molecule lacks the requisite adjacent double bond.

Consequently, classical nucleophilic substitution reactions are not a common transformation pathway for this compound.

Elimination Reactions and Cyclopropene (B1174273) Formation

In contrast to the difficulty of substitution, elimination reactions provide a viable pathway for the transformation of this compound. Treatment with a strong, non-nucleophilic base can induce a 1,2-elimination (dehydrobromination) to form the corresponding cyclopropene derivative.

The reaction proceeds via a bimolecular elimination (E2) mechanism. askthenerd.com A strong base, such as potassium tert-butoxide (t-BuOK), abstracts a proton from one of the adjacent carbons (C2 or C3) of the cyclopropane ring. libretexts.orgmsu.edu This is followed by the concerted elimination of the bromide ion, resulting in the formation of a double bond within the three-membered ring to yield tert-butyl cycloprop-1-ene-1-carboxylate. The E2 mechanism typically requires an anti-periplanar arrangement of the proton and the leaving group, which can be achieved in the flexible cyclopropane ring. The use of bulky bases favors elimination over substitution. libretexts.orgmsu.edu

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming new carbon-carbon bonds from this compound. These reactions proceed under conditions that avoid the formation of unstable cyclopropyl cations or the need for backside nucleophilic attack.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed coupling of the cyclopropyl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. fishersci.co.ukorganic-chemistry.orgwikipedia.org The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base to activate the organoboron species. organic-chemistry.orgyonedalabs.com This method is highly effective for creating bonds between the cyclopropane ring and various aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond by reacting the cyclopropyl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com This pathway provides direct access to 1-alkynylcyclopropanecarboxylate derivatives, which are valuable synthetic intermediates. Nickel-based catalyst systems have also been developed for this transformation. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the cyclopropyl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. wikipedia.orgnih.gov For instance, cyclopropylzinc bromide can be coupled with various functionalized aryl halides. researchgate.net A particularly relevant method involves the cross-coupling of Reformatsky reagents derived from 1-bromocyclopropanecarboxylates, demonstrating a direct route to α-aryl cyclopropane esters. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling TypeCoupling PartnerCatalyst SystemBase/SolventProduct Type
SuzukiArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O1-Aryl-cyclopropanecarboxylate
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N / THF1-Alkynyl-cyclopropanecarboxylate
NegishiAryl-ZnClPd(dba)₂ / XPhosTHF1-Aryl-cyclopropanecarboxylate
NegishiAlkyl-ZnBrPd(OAc)₂ / CPhosTHF/NMP1-Alkyl-cyclopropanecarboxylate

Radical Reactions and Related Mechanisms

The carbon-bromine bond can undergo homolytic cleavage upon exposure to radical initiators (e.g., AIBN, dibenzoyl peroxide) or photolysis to generate a 1-(tert-butoxycarbonyl)cyclopropyl radical. This tertiary radical intermediate can then participate in various transformations.

A common radical-mediated reaction is the reductive debromination, where the bromine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS).

Alternatively, the generated cyclopropyl radical can be trapped by radical acceptors. For example, it can add across the double or triple bond of an alkene or alkyne, respectively, to form a new carbon-carbon bond. These radical cyclizations and intermolecular additions are powerful methods for constructing more complex molecular architectures.

Reactivity of the Strained Cyclopropane Ring

The significant ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly when activated by electron-withdrawing groups.

Electrophilic Ring-Opening Reactions (e.g., Lewis Acid-Catalyzed)

This compound can be classified as an electrophilic cyclopropane, activated by the electron-withdrawing ester and bromo substituents. researchgate.net In the presence of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄), the ring can undergo cleavage. uni-regensburg.delnu.edu.cn

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester group. uni-regensburg.de This coordination enhances the electrophilicity of the cyclopropane ring and polarizes the system, facilitating the cleavage of one of the internal C-C bonds. This ring-opening generates a zwitterionic or carbocationic 1,3-dipole intermediate. uni-regensburg.delnu.edu.cn This highly reactive intermediate can then be trapped by a variety of nucleophiles, such as alcohols, amines, or thiols, leading to the formation of linear, functionalized products. researchgate.netnih.gov This strategy provides a pathway to γ-substituted butanoate derivatives, effectively using the cyclopropane as a three-carbon building block.

Nucleophilic Ring-Opening Reactions

The high ring strain and the presence of an electron-withdrawing ester group in this compound make the cyclopropane ring susceptible to nucleophilic attack, leading to ring-opening. While direct studies on this specific compound are not extensively documented in the reviewed literature, the reactivity of analogous donor-acceptor cyclopropanes provides significant insight. The reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

Generally, nucleophilic attack can occur at either the C1 or C2 position of the cyclopropane ring. Attack at C1, bearing the bromine and ester groups, would be an α-addition, while attack at C2 would be a β-addition, often referred to as a conjugate or Michael-type addition. For many donor-acceptor cyclopropanes, the latter is more common, leading to 1,3-difunctionalized products.

Ring-opening hydroarylation of cyclopropanes, a related transformation, is typically limited to substrates with a donor-acceptor motif. researchgate.net However, recent studies have shown that even monosubstituted cyclopropanes can undergo this reaction in the presence of a catalytic Brønsted acid in hexafluoroisopropanol (HFIP), highlighting the potential for C-C bond formation via ring-opening. researchgate.net While not a direct nucleophilic substitution, this demonstrates the propensity of the cyclopropane ring to open under specific activating conditions.

In analogous systems like epoxides, which also feature a strained three-membered ring, ring-opening with carbon nucleophiles is a valuable method for creating C-C bonds. nih.gov These reactions are often promoted by Lewis acids or fluorinated alcohols that enhance the electrophilicity of the ring. nih.gov It is plausible that this compound could undergo similar transformations with a variety of nucleophiles.

Cycloaddition Reactions (e.g., [2+1] and [3+2] cycloadditions)

Donor-acceptor cyclopropanes, such as this compound, are excellent precursors for various cycloaddition reactions. The polarization of the C-C bond within the cyclopropane ring allows it to act as a synthon for a 1,3-zwitterionic intermediate upon activation, typically with a Lewis acid. researchgate.net

[3+2] Cycloadditions: These are among the most studied reactions for donor-acceptor cyclopropanes. researchgate.net In these reactions, the cyclopropane acts as a three-carbon component, reacting with a two-atom partner (the 2π-component) to form a five-membered ring. While specific examples with this compound are not prevalent in the literature, analogous systems readily undergo these transformations with a variety of heterocumulenes and other 2π-systems. researchgate.net

Other Cycloadditions: The reactivity of donor-acceptor cyclopropanes extends beyond [3+2] cycloadditions. For instance, (8+3) cycloadditions with tropones have been reported, yielding complex nine-membered ring systems. nih.gov These reactions can be catalyzed by chiral Brønsted bases, allowing for enantioselective transformations. nih.gov The steric bulk of substituents on the cyclopropane can influence the reaction rate, with larger groups like tert-butyl sometimes requiring adjusted reaction conditions. nih.gov

Transformations of the tert-Butyl Ester Moiety

The tert-butyl ester group of the title compound offers a range of synthetic transformations, allowing for the modification of the carboxylate functionality.

Hydrolysis and Transesterification Reactions

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. stackexchange.comchemedx.org The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form the relatively stable tert-butyl carbocation and the carboxylic acid. stackexchange.com This deprotection is often carried out using trifluoroacetic acid (TFA). stackexchange.com Esters of cyclopropanecarboxylic acid have been noted to exhibit increased stability under both acidic and basic hydrolytic conditions compared to other esters. nih.gov

Transesterification: The tert-butyl ester can be converted to other esters through transesterification. Borane-catalyzed transesterification of tert-butyl esters with α-aryl α-diazoesters has been reported as a facile and high-yielding method that proceeds under mild conditions. rsc.org

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). commonorganicchemistry.comic.ac.uk

ReagentTypical ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvents (e.g., THF, diethyl ether)Powerful, non-selective reducing agent. commonorganicchemistry.com
Diisobutylaluminum Hydride (DIBAL-H)Hydrocarbon solvents (e.g., DCM, toluene), low temperature (-78 °C)Can selectively reduce esters to aldehydes at low temperatures, but will proceed to the alcohol at higher temperatures. masterorganicchemistry.comyoutube.comncert.nic.in
Borane-dimethyl sulfide (B99878) (BH₃·SMe₂)Refluxing THFGenerally rapid for aliphatic esters. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Esters to Alcohols

Conversion to Carboxylic Acid Derivatives (e.g., Amides, Acid Chlorides)

The tert-butyl ester can be a precursor to other carboxylic acid derivatives, such as amides and acid chlorides.

Amide Formation: Direct conversion of tert-butyl esters to amides can be challenging. A common strategy involves the in situ generation of an acid chloride intermediate. For example, treatment of a tert-butyl ester with α,α-dichlorodiphenylmethane and a catalytic amount of tin(II) chloride generates the acid chloride, which can then react with an amine to form the corresponding amide in high yield under mild conditions. organic-chemistry.orgresearchgate.net The synthesis of N-acetyl-amino acid-tert-butylamides has been accomplished through coupling reactions, sometimes requiring protecting groups for certain amino acids. nih.gov

Acid Chloride Formation: As mentioned above, tert-butyl esters can be converted to acid chlorides. The use of reagents like α,α-dichlorodiphenylmethane with a Lewis acid catalyst provides a method for this transformation. organic-chemistry.orgresearchgate.net The synthesis of tert-butyl chloride itself is often achieved via an SN1 reaction of tert-butanol (B103910) with hydrochloric acid. youtube.comrsc.orgresearchgate.net

Selective Deprotection Strategies for the tert-Butyl Group

The selective removal of the tert-butyl ester protecting group from this compound to yield 1-bromocyclopropanecarboxylic acid is a critical transformation for its use in further synthetic applications. The primary challenge lies in achieving this deprotection without cleaving the sensitive cyclopropane ring or the carbon-bromine bond. Generally, the deprotection of tert-butyl esters is accomplished under acidic conditions, which facilitate the formation of a stable tert-butyl cation. stackexchange.comyoutube.com

Commonly employed methods for the deprotection of tert-butyl esters that could be applicable include:

Trifluoroacetic Acid (TFA): Treatment with trifluoroacetic acid, often in a solvent like dichloromethane (B109758) (DCM), is a standard procedure. The reaction proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) or formation of a tert-butyl cation. stackexchange.com The high acidity of TFA allows for the reaction to occur at or below room temperature, which would be favorable for preserving the integrity of the cyclopropane ring.

Lewis Acids: Various Lewis acids are known to catalyze the cleavage of tert-butyl esters. Reagents such as zinc bromide (ZnBr₂) in dichloromethane have been shown to be effective for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile groups. uq.edu.aunih.govresearchgate.net Another system, cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O-NaI) in acetonitrile, has also been reported for the selective deprotection of tert-butyl esters. organic-chemistry.org The mild nature of these reagents could be advantageous in preventing unwanted side reactions.

Aqueous Phosphoric Acid: A greener and milder alternative involves the use of aqueous phosphoric acid. This method has been shown to be effective for the deprotection of tert-butyl esters while tolerating other functional groups. organic-chemistry.org

The choice of reagent and conditions would need careful optimization to ensure high yield and selectivity, preventing the opening of the cyclopropane ring or loss of the bromine atom.

Table 1: Potential Reagents for Selective Deprotection of this compound

Reagent SystemSolventTypical ConditionsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature stackexchange.com
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Varies uq.edu.aunih.govresearchgate.net
Cerium(III) Chloride / Sodium IodideAcetonitrileReflux organic-chemistry.org
Aqueous Phosphoric AcidVariesVaries organic-chemistry.org

Note: This table represents potential conditions based on general literature for tert-butyl ester deprotection and has not been specifically reported for this compound.

Tandem, Cascade, and Domino Reactions Incorporating the Compound

Tandem, cascade, or domino reactions are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without the isolation of intermediates. nih.gov The incorporation of this compound into such reaction sequences would offer a powerful method for the rapid construction of complex molecular architectures.

While specific examples of tandem, cascade, or domino reactions starting directly from this compound are not described in the surveyed literature, the reactivity of the 1-bromocyclopropyl ester moiety suggests several potential pathways. The strained cyclopropane ring and the presence of the bromine atom make it a candidate for various transformations.

Potential, though speculative, cascade sequences could involve:

Ring-Opening Cascades: The high ring strain of the cyclopropane could be exploited in reactions initiated by nucleophilic attack or by a metal catalyst, leading to a ring-opened intermediate that could then participate in a subsequent cyclization or coupling reaction.

Radical Cascades: The carbon-bromine bond could serve as a precursor for a radical species. For instance, a radical could be generated at the C1 position, which could then add to a suitably positioned alkene or alkyne within the same molecule or in an intermolecular fashion, initiating a cascade.

Palladium-Catalyzed Cascades: The C-Br bond could undergo oxidative addition to a low-valent palladium species, forming a cyclopropyl-palladium intermediate. This intermediate could then be involved in a cascade process such as a Heck reaction followed by a C-H activation or another cross-coupling reaction.

It is important to reiterate that these are hypothetical reaction pathways. The development of such tandem reactions involving this compound would require dedicated research to establish feasible reaction conditions and to understand the reactivity of the key intermediates.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For tert-Butyl 1-bromocyclopropanecarboxylate, both ¹H and ¹³C NMR spectroscopy are critical for confirming its constitution.

In ¹H NMR spectroscopy, the tert-butyl group is expected to exhibit a characteristic singlet, integrating to nine protons, typically in the upfield region of the spectrum (around δ 1.5 ppm), due to the shielding effect of the magnetically isotropic C-C single bonds. The protons on the cyclopropane (B1198618) ring will present a more complex pattern due to diastereotopicity and geminal and cis/trans coupling. These protons are anticipated to appear as multiplets in the region of δ 1.0-2.0 ppm. The exact chemical shifts are influenced by the presence of the adjacent bromine atom and the carboxyl group.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon environments. The tert-butyl group will show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The quaternary carbon of the tert-butyl group typically appears around δ 80-85 ppm, while the methyl carbons resonate at approximately δ 28 ppm. rsc.org The carbons of the cyclopropane ring are expected in the upfield region, with the carbon bearing the bromine atom (C-Br) being significantly shifted downfield compared to the other ring carbons. The carbonyl carbon of the ester group will be observed in the highly deshielded region of the spectrum, typically around δ 170 ppm. For comparison, in the structurally related tert-butyl bromoacetate, the methylene (B1212753) carbon attached to the bromine resonates at a specific chemical shift, providing a reference point for the cyclopropyl (B3062369) carbon bearing the bromine in the target molecule. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.5 (s, 9H)~28
C(CH₃)₃-~80-85
Cyclopropyl CH₂~1.0-2.0 (m, 4H)~20-35
Cyclopropyl C-Br-~40-50
C=O-~170

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for gaining insight into its structure through fragmentation analysis. For this compound (C₈H₁₃BrO₂), HRMS can provide an exact mass measurement with high accuracy, which is crucial for confirming the elemental composition.

The presence of bromine is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). miamioh.edu

The fragmentation pattern in electron ionization (EI) mass spectrometry can reveal key structural features. A common fragmentation pathway for esters is the loss of the alkoxy group. For this compound, a prominent fragmentation would be the loss of the tert-butyl group as a stable tert-butyl cation ((CH₃)₃C⁺), resulting in a peak at m/z 57. Another significant fragmentation would be the cleavage of the ester bond to lose a tert-butoxy (B1229062) radical, leading to the formation of the 1-bromocyclopropanecarbonyl cation. Further fragmentation of the cyclopropyl ring can also occur. The general fragmentation pattern for bromoalkanes often involves the loss of the bromine atom. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural components.

The most prominent feature will be the strong absorption band due to the carbonyl (C=O) stretching vibration of the ester group, which is anticipated to appear in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely produce strong bands in the 1300-1100 cm⁻¹ region. The presence of the tert-butyl group can be identified by characteristic C-H bending vibrations, often seen as a split band around 1390 cm⁻¹ and 1365 cm⁻¹. wiley.com The C-H stretching vibrations of the alkyl groups (tert-butyl and cyclopropyl) will appear in the region of 2850-3000 cm⁻¹. docbrown.info The C-Br stretching vibration is expected to absorb in the fingerprint region, typically between 600 and 500 cm⁻¹, although its identification can sometimes be complicated by other absorptions in this region. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester (C=O)Stretch1720-1740 (strong)
Ester (C-O)Stretch1300-1100 (strong)
tert-Butyl (C-H)Bend~1390 and ~1365 (split)
Alkyl (C-H)Stretch2850-3000
C-BrStretch600-500

X-ray Crystallography for Solid-State Structural Analysis and Stereochemical Assignment

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis can unambiguously determine its molecular geometry, including bond lengths, bond angles, and torsional angles. This technique would definitively confirm the presence and connectivity of the cyclopropane ring, the bromine atom, and the tert-butyl ester group.

Furthermore, for chiral molecules, X-ray crystallography on a single crystal of one enantiomer allows for the absolute assignment of its stereochemistry. While the target molecule as synthesized would be a racemate, derivatization with a chiral auxiliary or resolution followed by crystallization could provide a sample for such analysis. The crystal structures of various bromo-derivatives have been successfully determined, providing a basis for comparison of bond lengths and angles. semanticscholar.orgresearchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Ratio Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the ratio of any stereoisomers.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for purity analysis. A GC method, often coupled with a mass spectrometer (GC-MS), can separate volatile impurities and provide their mass spectra for identification. researchgate.net An HPLC method, typically using a reversed-phase column (e.g., C18), can separate the target compound from non-volatile impurities and byproducts. sielc.com

Since this compound possesses a chiral center at the C-1 position of the cyclopropane ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial in many applications. Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based or polysaccharide-based chiral columns are often effective for the separation of a wide range of chiral compounds, including cyclopropane derivatives. rsc.orghplc.eurochester.edu The development of a successful chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a sample.

Applications of Tert Butyl 1 Bromocyclopropanecarboxylate As a Synthetic Building Block

Construction of Complex Cyclopropane-Containing Molecular Architectures

The inherent ring strain of the cyclopropane (B1198618) moiety in tert-butyl 1-bromocyclopropanecarboxylate makes it a reactive intermediate for the construction of more complex, sterically demanding structures, such as spirocyclopropanes and fused-ring systems. These motifs are of significant interest due to their prevalence in biologically active molecules.

Spirocyclopropanes: The synthesis of spirocyclopropanes often involves the reaction of a suitable nucleophile with an activated cyclopropane derivative. While direct examples utilizing this compound are not extensively documented in readily available literature, the general strategy of employing sulfur ylides in a catalyst-free, diastereoselective cyclopropanation of cyclic enones points to the potential of similar bromo-cyclopropane esters in these transformations. nih.govrsc.orgrsc.org For instance, the reaction of 2,3-dioxopyrrolidines with sulfur ylides yields multifunctional spirocyclopropanes in excellent yields and high diastereoselectivity. nih.govrsc.org This suggests that this compound could serve as a precursor to a cyclopropylidene intermediate or undergo nucleophilic substitution with a tethered nucleophile to form spirocyclic systems. The synthesis of spiro[cyclopropane-oxindole] and bispiro[oxindole-cyclopropane-cyclohexone] skeletons has been achieved through asymmetric [2+1] cyclopropanation, highlighting the importance of cyclopropane derivatives in accessing these complex structures. rsc.org A documented synthesis of tert-Butyl 7'-bromo-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate further underscores the role of brominated cyclopropane esters in creating intricate spirocyclic frameworks. rsc.org

Fused-Ring Systems: The creation of fused-ring systems often leverages the ring-opening of activated cyclopropanes. An acid-catalyzed rearrangement of cyclopropyl (B3062369) esters has been shown to be a highly effective method for producing a variety of bi- and tricyclic functionalized γ-lactones. nih.gov This strategy takes advantage of the relief of ring strain to drive the formation of the more stable lactone ring. For example, a copper-mediated direct intramolecular cyclopropanation of distal olefinic acetates can lead to the formation of cyclopropane-fused γ-lactones and lactams with high diastereoselectivity. rsc.org Furthermore, the synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes demonstrates the utility of these building blocks in constructing complex heterocyclic systems. nih.gov

Table 1: Examples of Complex Architectures from Cyclopropane Derivatives
Product ArchitectureSynthetic StrategyKey Features
SpirocyclopropanesDiastereoselective cyclopropanation with sulfur ylidesCatalyst-free, high yield and diastereoselectivity. nih.govrsc.org
Fused γ-LactonesAcid-catalyzed cyclopropyl ester rearrangementEffective for bi- and tricyclic systems. nih.gov
Cyclopropane-fused LactamsCopper-mediated intramolecular cyclopropanationHigh diastereoselectivity. rsc.org
Cyclopropyl-fused TetrahydrofuransIodocyclization of vinyl cyclopropanesAccess to oxabicyclo[3.1.0]hexanols. nih.gov

Asymmetric Synthesis of Chiral Target Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can dramatically influence its biological activity. This compound and its derivatives are valuable precursors for the asymmetric synthesis of chiral cyclopropanes.

Strategies for achieving asymmetry often involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis. A notable approach combines the use of a chiral auxiliary with substrate-directed reactions in a three-step aldol-cyclopropanation-retro-aldol sequence to produce enantiopure cyclopropane carboxaldehydes. nih.govrsc.orgyoutube.com This "temporary stereocentre" approach allows for high stereocontrol during the cyclopropanation step.

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cyclopropanes. For example, the enantioselective organocatalytic cyclopropanation of enones with tert-butyl 2-bromoacetate, a closely related compound, can be achieved using chiral ammonium (B1175870) ylides derived from quinine, yielding tert-butyl (1S,2S)-2-benzoylcyclopropane-1-carboxylate with high enantioselectivity. researchgate.net Rhodium-catalyzed asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates has proven to be a general method for the stereoselective synthesis of tri- or tetrasubstituted cyclopropanes, including pharmaceutically relevant 1-aryl-2-heteroarylcyclopropane-1-carboxylates. nih.gov

Biocatalytic methods are also gaining prominence. Engineered enzymes, such as myoglobin (B1173299) variants, have been used for the asymmetric cyclopropanation of a wide range of olefins, affording products with high diastereo- and enantioselectivity. nih.govnih.gov These enzymatic approaches offer an environmentally benign alternative to traditional chemical methods.

Table 2: Strategies for Asymmetric Synthesis of Cyclopropanes
StrategyKey FeaturesExample Product
Chiral Auxiliary (Temporary Stereocentre)Aldol-cyclopropanation-retro-aldol sequence. nih.govrsc.orgyoutube.comEnantiopure cyclopropane carboxaldehydes.
Chiral Catalyst (Organocatalysis)Use of chiral ammonium ylides. researchgate.nettert-Butyl (1S,2S)-2-benzoylcyclopropane-1-carboxylate.
Chiral Catalyst (Metal Catalysis)Rhodium-catalyzed asymmetric cyclopropanation. nih.gov1-Aryl-2-heteroarylcyclopropane-1-carboxylates.
BiocatalysisEngineered myoglobin enzymes. nih.govnih.govOptically active pyridine-containing cyclopropanes.

Precursor for the Synthesis of Natural Products and Analogues

Cyclopropane-containing natural products exhibit a wide range of biological activities, making them attractive targets for total synthesis. rsc.orgrsc.orgresearchgate.net The unique structural and conformational properties imparted by the cyclopropane ring often play a crucial role in their biological function. This compound serves as a valuable starting material or key intermediate in the synthesis of these complex molecules.

A notable example is the use of a temporary stereocentre approach, which has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. youtube.com This methodology demonstrates the potential of chiral cyclopropane derivatives in building up the carbon skeleton of natural products with high stereocontrol.

Marine natural products are a particularly rich source of structurally diverse and biologically active compounds containing cyclopropane rings. researchgate.netnih.govnih.gov For instance, the marine alkaloid zamamiphidin A, isolated from an Okinawan sponge, possesses a complex heptacyclic framework that includes a highly substituted core. Synthetic efforts towards this molecule have involved an asymmetric Michael addition of an N-tert-butanesulfinyl imidate to an enamidomalonate to install a key stereocenter, showcasing the importance of chiral building blocks in the assembly of such intricate natural products. nih.govnih.gov While not a direct use of this compound, the strategies employed in the synthesis of complex marine natural products often rely on precursors with similar functionalities. The presence of a bromine atom in this compound provides a handle for further functionalization, making it an attractive starting point for the synthesis of various natural product analogues.

Table 3: Examples of Cyclopropane-Containing Natural Products and Synthetic Strategies
Natural Product/AnalogueSource/TargetSynthetic Strategy Highlight
Cascarillic AcidNatural ProductAsymmetric synthesis using a temporary stereocentre approach. youtube.com
Zamamiphidin AMarine Natural ProductAsymmetric Michael addition to construct the core structure. nih.govnih.gov
Cyclopropane-containing MetabolitesMarine CyanobacteriaIsolation and characterization of novel bioactive compounds. nih.gov

Utility in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The incorporation of a cyclopropane ring into a heterocyclic scaffold can significantly influence its biological activity and physical properties. This compound and related derivatives can be utilized in the synthesis of various heterocyclic systems, often through reactions that involve ring-opening of the cyclopropane ring followed by cyclization.

Pyridazines: The synthesis of functionalized pyridazines is of considerable interest due to their wide range of biological activities, including acting as GABA-A antagonists. nih.gov Novel synthetic routes to pyridazines have been developed from 4-chloro-1,2-diaza-1,3-butadienes and active methylene (B1212753) compounds. nih.gov While a direct route from this compound is not explicitly detailed, the general reactivity of cyclopropane derivatives suggests potential pathways. For example, a [3+3] condensation method involving a cyclopropane derivative and diazomethane (B1218177) has been proposed for pyridazine (B1198779) synthesis. youtube.com Furthermore, regioselective synthesis of trisubstituted pyridazines can be achieved through an inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides. rsc.org These methods highlight the potential for cyclopropane precursors to be transformed into pyridazine rings.

Fused Lactones and Tetrahydrofurans: As mentioned in section 5.1, the acid-catalyzed rearrangement of cyclopropyl esters is a powerful method for the synthesis of fused γ-lactones. nih.gov This transformation provides access to rigid, bicyclic systems that are valuable as biological probes. Similarly, the synthesis of cyclopropyl-fused tetrahydrofurans can be achieved from vinylcyclopropanes, further demonstrating the utility of cyclopropane derivatives in constructing oxygen-containing heterocycles. nih.gov

Cyclopropylamines: Primary cyclopropylamines are important building blocks in medicinal chemistry. A direct synthesis of these compounds from nitriles can be achieved through a titanium(II)-mediated coupling with Grignard reagents, a reaction known as the Kulinkovich-Szymoniak reaction. organic-chemistry.org This provides a more efficient alternative to traditional multi-step methods.

Role as a Monomer or Initiator in Polymerization Processes

The application of this compound in polymerization is not as well-documented as its use in small molecule synthesis. However, the structural features of the molecule suggest potential roles as either a specialized monomer or an initiator in certain types of polymerization.

Potential as a Monomer: The strained cyclopropane ring could potentially undergo ring-opening polymerization (ROP). ROP of cyclopropenes has been explored using Grubbs' third-generation catalyst, yielding polymers with controlled molecular weights and low dispersities. rsc.org While the double bond in cyclopropenes facilitates this process, the activation of the C-C bonds in a saturated cyclopropane for ROP would likely require more specialized catalytic systems. The ring-opening metathesis polymerization (ROMP) of butyl-substituted trans-cyclooctenes has also been investigated for preparing regioregular polymers. nih.govnih.govnist.gov

Potential as an Initiator: The carbon-bromine bond in this compound could potentially serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). youtube.comnist.govasianpubs.orgmdpi.comresearchgate.net ATRP typically employs an alkyl halide as an initiator in conjunction with a transition metal catalyst. The tert-butyl ester group would likely be stable under these conditions. While there are no direct reports of this compound being used as an ATRP initiator, the principle is well-established with other alkyl bromides. asianpubs.org

Chain Transfer Agent: In some polymerization reactions, compounds with weak bonds can act as chain transfer agents, which help to control the molecular weight of the resulting polymer. rsc.org While tert-butyl esters have been shown to function as reversible chain transfer agents in cationic polymerization, the role of the bromo-cyclopropane moiety in such processes has not been explored. organic-chemistry.org

It is important to note that while the potential for this compound in polymerization exists in theory, there is a lack of specific research findings to substantiate these applications at present. Further investigation is required to explore its utility in this field.

Theoretical and Mechanistic Investigations of Tert Butyl 1 Bromocyclopropanecarboxylate Reactions

Computational Studies on Reaction Mechanisms and Transition State Structures

While specific computational studies exclusively targeting tert-butyl 1-bromocyclopropanecarboxylate are not extensively documented in publicly available literature, the reaction mechanisms and transition state structures can be inferred from computational analyses of analogous systems, such as other halogenated cyclopropanes and reactions involving tert-butyl esters.

Computational chemistry, particularly density functional theory (DFT) and ab initio methods, serves as a powerful tool for elucidating the intricate details of reaction pathways. For reactions involving this compound, such as nucleophilic substitution or ring-opening, computational models can predict the geometries of reactants, products, and, most importantly, the high-energy transition states that govern the reaction rates. youtube.com

Transition states in chemical reactions represent the energy maxima along a reaction coordinate. youtube.com For a hypothetical SN1-type reaction of this compound, where the bromide ion departs to form a cyclopropyl (B3062369) cation, computational studies would focus on locating the transition state for the C-Br bond cleavage. This transition state would be characterized by an elongated C-Br bond and developing positive charge on the cyclopropyl ring. The stability of this cationic intermediate is a critical factor, and computational methods can provide valuable insights into its structure and energy.

In contrast, for an SN2-type mechanism, the transition state would involve the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the C-Br bond. The steric hindrance imposed by the bulky tert-butyl group would likely lead to a highly strained and high-energy transition state, making this pathway less favorable compared to reactions in less hindered systems.

Furthermore, computational studies can model the role of the solvent in stabilizing or destabilizing transition states. researchgate.net For instance, in the solvolysis of tert-butyl halides, both protic and aprotic solvents can influence the transition state properties. researchgate.net Similar computational investigations on this compound would be invaluable in understanding its reactivity in different solvent environments.

A hypothetical computational analysis of a reaction of this compound could involve the following steps:

Optimization of the ground state geometry of the reactant molecule.

Modeling the approach of a nucleophile or the unimolecular dissociation of the bromide.

Locating the transition state structure and calculating its energy.

Following the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products.

The data generated from such studies, including activation energies and reaction enthalpies, would provide a quantitative understanding of the reaction mechanism.

Table 1: Hypothetical Computationally Derived Parameters for a Reaction of this compound

ParameterDescriptionHypothetical Value (Illustrative)
Activation Energy (Ea)The minimum energy required to initiate the reaction.20-30 kcal/mol
Gibbs Free Energy of Activation (ΔG‡)The change in Gibbs free energy between the reactants and the transition state.25-35 kcal/mol
Reaction Enthalpy (ΔH)The net change in heat content during the reaction.Varies with reaction type
Key Transition State Bond DistancesDistances of bonds being formed and broken in the transition state.C-Br: ~2.5 Å; C-Nucleophile: ~2.2 Å

Analysis of Electronic Structure and Bonding in Halogenated Cyclopropanes

The electronic structure and bonding in halogenated cyclopropanes like this compound are significantly influenced by the inherent strain of the three-membered ring and the electronegativity of the halogen atom. The C-C bonds in a cyclopropane (B1198618) ring are not simple sigma bonds but are bent, possessing a degree of π-character. This unique bonding arrangement, often referred to as Walsh orbitals, has profound implications for the molecule's reactivity.

The presence of a bromine atom at the C1 position introduces several key electronic effects:

Inductive Effect: Bromine is more electronegative than carbon, leading to a polarization of the C-Br bond, with a partial positive charge on the carbon atom and a partial negative charge on the bromine atom. This makes the C1 carbon electrophilic and susceptible to nucleophilic attack.

Hybridization: The carbon atoms in the cyclopropane ring are approximately sp2.28 hybridized for the C-C bonds and sp5 for the C-H bonds. The C-Br bond will also have a significant amount of p-character, which affects its length and strength.

Bond Strength: The C-Br bond in a cyclopropane ring is generally weaker than in an unstrained alkyl halide due to the increased s-character in the C-C bonds, which leads to a greater p-character in the exocyclic C-Br bond. The high bond dissociation energy of tert-butyl C-H bonds (~100 kcal/mol) highlights the relative reactivity of different sites within a molecule. researchgate.netchemrxiv.org

The tert-butoxycarbonyl group also exerts electronic influences. The carbonyl group is electron-withdrawing, which can further increase the electrophilicity of the cyclopropane ring. The bulky tert-butyl group primarily has a steric effect, but it can also have a modest electron-donating effect through hyperconjugation.

Table 2: Key Electronic and Bonding Properties of this compound (Illustrative)

PropertyDescriptionExpected Characteristic
C-Br Bond LengthThe distance between the carbon and bromine atoms.Longer than in a typical alkyl bromide
C-Br Bond Dissociation EnergyThe energy required to break the C-Br bond homolytically.Lower than in a typical alkyl bromide
13C NMR Chemical Shift (C1)The resonance frequency of the C1 carbon in an NMR spectrum.Shifted downfield due to the electronegative bromine
Dipole MomentThe measure of the molecule's overall polarity.Significant due to the polar C-Br and C=O bonds

Stereoelectronic Effects Influencing Reactivity and Selectivity

Stereoelectronic effects, which are the interplay between the electronic structure and the spatial arrangement of atoms, are crucial in determining the reactivity and selectivity of reactions involving this compound.

In reactions where the C-Br bond is broken, the stereochemistry of the product is often dictated by the mechanism. For example, in a concerted SN2-type reaction, inversion of configuration at the C1 carbon would be expected. However, due to the significant steric hindrance from the tert-butyl group, this pathway is likely disfavored.

A more plausible pathway for many reactions is the formation of a cyclopropyl cation intermediate via an SN1-like mechanism. The geometry of cyclopropyl cations is a subject of ongoing study, but they are thought to be non-planar. The subsequent attack of a nucleophile can occur from either face of the ring, potentially leading to a mixture of stereoisomers. However, the bulky tert-butoxycarbonyl group would likely direct the incoming nucleophile to the less hindered face, resulting in a degree of stereoselectivity.

Ring-opening reactions of cyclopropanes are also heavily influenced by stereoelectronic factors. The cleavage of a C-C bond in the ring often occurs in a way that allows for continuous overlap of orbitals in the transition state. For instance, in the solvolysis of some cyclopropyl halides, the ring opens in a disrotatory fashion to form an allyl cation. The substituents on the ring can influence which C-C bond breaks and the stereochemical outcome of the reaction.

The reactivity-selectivity principle, which suggests that more reactive species are less selective, can also be considered. wikipedia.org However, this principle has many exceptions and a more nuanced analysis based on Hammond's postulate and specific transition state interactions is generally more reliable. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to its synthetic utility)

Quantitative Structure-Activity Relationship (QSAR) studies are typically employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. While this compound is primarily a synthetic intermediate and not a drug candidate itself, the principles of QSAR can be adapted to understand its synthetic utility.

In this context, a "Structure-Reactivity Relationship" study could be envisioned. Such a study would aim to correlate structural descriptors of a series of related cyclopropane derivatives with their reactivity in a particular transformation. For example, one could synthesize a library of 1-bromo-1-carboxycyclopropanes with different ester groups and investigate how the nature of the ester affects the rate of a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

The structural descriptors in such a study could include:

Steric parameters: Such as the Taft steric parameter (Es) or molecular volume of the ester group.

Electronic parameters: Such as the Hammett substituent constant (σ) of the ester group or calculated atomic charges.

Topological indices: Which describe the connectivity of the molecule.

A multiple linear regression or partial least squares analysis could then be used to build a mathematical model that predicts the reaction rate or yield based on these descriptors. This model would provide a quantitative understanding of how the structure of the ester group influences the reactivity of the 1-bromocyclopropanecarboxylate core.

While no specific QSAR studies on this compound for synthetic applications are currently available, the methodology represents a powerful approach for optimizing reaction conditions and designing more efficient synthetic routes involving this and related compounds.

Future Directions and Emerging Research Avenues for Tert Butyl 1 Bromocyclopropanecarboxylate

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount to unlocking the full potential of tert-butyl 1-bromocyclopropanecarboxylate. While traditional methods have relied on stoichiometric reagents, the shift towards catalytic processes offers significant advantages in terms of efficiency, selectivity, and sustainability.

One of the most promising areas of research lies in the application of palladium-catalyzed cross-coupling reactions. A notable example is the room temperature palladium-catalyzed α-arylation of Reformatsky reagents derived from 1-bromocyclopropanecarboxylates. This method provides a mild and efficient route to 1,1-disubstituted cyclopropanecarboxylate (B1236923) derivatives, which are common motifs in medicinal chemistry. The development of more active and selective palladium catalysts, potentially utilizing advanced ligand designs, could further broaden the scope of this transformation to include a wider range of coupling partners.

Beyond palladium, the exploration of other transition metals, such as copper, nickel, and gold, could lead to the discovery of new catalytic transformations. For instance, copper-catalyzed reactions are well-suited for the formation of carbon-heteroatom bonds, which could be applied to introduce various functional groups onto the cyclopropane (B1198618) ring of this compound. Similarly, nickel catalysis, known for its ability to activate challenging C-Br bonds, could offer alternative pathways for cross-coupling reactions.

The following table summarizes potential catalytic systems for the transformation of this compound:

Catalyst SystemReaction TypePotential Products
Palladium(0)/LigandCross-coupling (e.g., Suzuki, Heck, Sonogashira)Arylated, alkenylated, or alkynylated cyclopropanes
Copper(I)/LigandC-N, C-O, C-S bond formationAminated, etherified, or thiolated cyclopropanes
Nickel(0)/LigandReductive coupling, cross-couplingBi-cyclopropanes, functionalized cyclopropanes
Gold(I)/Ligandπ-acid catalysis, cycloisomerizationRearranged or functionalized cyclopropane derivatives

Future research in this area will likely focus on the design of catalysts that can control the stereochemistry of these transformations, providing access to enantiomerically pure cyclopropane derivatives. The use of chiral ligands in combination with transition metal catalysts is a well-established strategy for asymmetric synthesis and could be effectively applied to reactions involving this compound.

Integration into Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the preparation of fine chemicals and pharmaceuticals. rsc.org The precise control over reaction parameters, such as temperature, pressure, and reaction time, offered by flow reactors can lead to improved yields, higher purity, and enhanced safety, particularly for reactions involving unstable intermediates or hazardous reagents. rsc.org

The synthesis and transformations of this compound are well-suited for integration into flow chemistry methodologies. For instance, the synthesis of tert-butyl esters, a key structural feature of the target molecule, has been shown to be more efficient and sustainable in flow microreactors compared to traditional batch processes. marquette.eduamanote.com A direct method for the introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow systems, highlighting the potential for a continuous synthesis of the parent compound itself. marquette.eduamanote.com

Furthermore, many reactions involving cyclopropane derivatives, such as cyclopropanation, can be significantly improved using flow chemistry. chemistryviews.org The reduction of contact time between catalysts and reactive intermediates in a flow system can suppress the formation of byproducts, leading to cleaner reaction profiles. chemistryviews.org A continuous-flow process for organocatalytic enantioselective cyclopropanation has been developed, demonstrating the feasibility of producing chiral cyclopropanes with high efficiency and selectivity. chemistryviews.org

The integration of this compound into multistep flow syntheses is a particularly exciting prospect. nih.gov By combining several reaction steps in a continuous sequence, complex molecules can be prepared in a streamlined and automated fashion. For example, the in situ generation of a reactive intermediate from this compound in a flow reactor, followed by its immediate reaction with another substrate, could provide access to a wide range of functionalized cyclopropane derivatives.

The table below outlines the potential advantages of using flow chemistry for the synthesis and reactions of this compound:

Feature of Flow ChemistryAdvantage for this compound
Precise Temperature ControlMinimization of side reactions and decomposition of the strained ring
Enhanced MixingImproved reaction rates and yields
Safe Handling of IntermediatesIn situ generation and consumption of reactive species
ScalabilityFacile scale-up from laboratory to production quantities
AutomationHigh-throughput synthesis of derivative libraries

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis and reactions of this compound offer several opportunities for the implementation of greener approaches.

The development of a green synthetic method for tert-butyl bromoacetate, a potential precursor, highlights the move towards more environmentally benign processes. rsc.orgvapourtec.com This method boasts high yields, good product quality, low cost, and minimal waste generation, making it suitable for industrial production. rsc.org The use of a reusable catalyst further enhances its green credentials. rsc.org

In the context of cyclopropane synthesis, several green strategies have been explored. These include the use of alternative reaction media like water or ionic liquids, and the application of alternative energy sources such as microwave irradiation or mechanochemistry. A green chemistry approach for the stereospecific synthesis of densely functionalized cyclopropanes has been demonstrated through the solid-state photodenitrogenation of crystalline 1-pyrazolines.

Furthermore, the development of solvent-free and base-free methods for the synthesis of tert-butyl esters using techniques like electromagnetic milling represents a significant step towards sustainable chemistry. rsc.org This approach is not only environmentally friendly but also offers a neutral reaction environment, which is beneficial for sensitive substrates. rsc.org

Future research will likely focus on developing catalytic and solvent-free reactions for the functionalization of this compound. The use of biocatalysis, employing enzymes to perform chemical transformations, is another promising avenue for greening the chemistry of this compound.

Discovery of New Reactivity Modes and Synthetic Utilities

The unique combination of a strained ring, a leaving group (bromine), and an ester functionality in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover new reaction modes and expand its synthetic utility.

One area of active investigation is the ring-opening reactions of cyclopropane derivatives. These reactions can be triggered by various reagents and catalysts, leading to the formation of linear, functionalized molecules that would be difficult to access through other means. The reaction of donor-acceptor cyclopropanes with chalcogenyl halides, for example, results in ring-opened products with the halogen and chalcogenyl groups incorporated at specific positions. nih.gov The high polarization of the bonds in these strained systems makes them susceptible to such transformations. nih.gov

The development of radical reactions involving cyclopropanes is another emerging field. A visible-light mediated ring-opening reaction of alkylidenecyclopropanes has been shown to generate homopropargyl radicals, providing a novel approach to the synthesis of alkynyl derivatives. nih.gov This type of radical clock reaction, which has been underexplored for alkylidenecyclopropanes, opens up new avenues for C-C bond formation. nih.gov

Furthermore, the nBuLi-mediated ring-opening rearrangement of (arylmethylene)cyclopropane-1,1-diesters to produce 1,3-diene derivatives showcases the potential for skeletal rearrangements of highly functionalized cyclopropanes. researchgate.net

The following table summarizes potential new reactivity modes for this compound:

Reactivity ModeTriggering ConditionsPotential Products
Nucleophilic Ring OpeningLewis acids, strong nucleophilesFunctionalized γ-butyrolactones, linear esters
Radical Ring OpeningPhotoredox catalysis, radical initiatorsFunctionalized alkenes, alkynes
Rearrangement ReactionsStrong bases, transition metalsSubstituted cyclobutanes, dienes
Metal-Halogen ExchangeOrganolithium or Grignard reagentsCyclopropyl-organometallic species for further functionalization

Application in Supramolecular Chemistry and Materials Science (if applicable to advanced research)

While the primary applications of this compound have been in organic synthesis, its unique structural features suggest potential for use in the more advanced fields of supramolecular chemistry and materials science. The rigid cyclopropane core can act as a scaffold to control the spatial arrangement of functional groups, a key principle in the design of supramolecular assemblies.

The incorporation of cyclopropane-containing units into polymers could lead to materials with novel properties. The strained nature of the three-membered ring can be harnessed to influence polymer architecture and introduce specific functionalities. For instance, cyclopropane derivatives have been investigated as intermediates in the synthesis of advanced materials and polymers.

In supramolecular chemistry, the ester functionality of this compound could be modified to include recognition motifs, allowing for the formation of self-assembled structures through non-covalent interactions. Bile acid esters, for example, have shown significant promise in the formation of organogels and other supramolecular materials. nih.gov

Although direct applications of this compound in these fields are still in their infancy, the general interest in cyclopropane derivatives for materials and supramolecular applications suggests that this is a promising area for future research. acs.orgrsc.org The ability to synthesize functionalized cyclopropanes with high stereochemical control is crucial for their application in these advanced areas. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 1-bromocyclopropanecarboxylate in laboratory settings?

  • Methodology : Synthesis typically involves cyclopropanation followed by bromination and carboxylation. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using dibromocarbene precursors. The tert-butyl ester group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Protective group strategies (e.g., Boc protection) may stabilize intermediates . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Guidelines : Store in airtight containers at –20°C in a nitrogen atmosphere to prevent hydrolysis or decomposition. Use explosion-proof equipment and avoid sparks during transfers due to potential bromine reactivity . Personal protective equipment (PPE), including P95 respirators and chemical-resistant gloves, is mandatory during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Low-temperature 1H^1H-NMR can resolve conformational dynamics (e.g., axial/equatorial tert-butyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies ester carbonyl (C=O) stretches (~1720 cm1^{-1}) and C-Br bonds (~550 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclopropane ring formation in the synthesis of this compound?

  • Experimental Design : Use a fractional factorial design to test variables like solvent polarity (e.g., dichloroethane vs. THF), temperature (–10°C to 25°C), and catalyst loading (e.g., Mo(CO)6_6). Response surface methodology (RSM) helps identify optimal yields while minimizing side reactions like ring-opening .

Q. What are the mechanistic implications of the tert-butyl group's conformation on the reactivity of this compound in substitution reactions?

  • Analysis : The axial tert-butyl group in solution (as shown via DFT calculations) sterically hinders nucleophilic attack at the cyclopropane ring, favoring SN _N2 pathways. Solvent polarity (e.g., DMSO vs. hexane) shifts conformational equilibria, altering reaction rates . Kinetic studies under varying dielectric conditions are recommended.

Q. How can contradictions in reported reactivity data for this compound be resolved through systematic analysis?

  • Resolution Strategy :

Reproducibility Checks : Validate reported protocols using identical reagents and equipment.

Byproduct Profiling : Use GC-MS or HPLC to identify unintended products (e.g., elimination products from β-hydrogen abstraction).

Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic mechanisms in bromine-mediated reactions .

Q. What environmental and toxicological considerations are critical when designing experiments involving this compound?

  • Risk Mitigation : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) due to limited ecotoxicological data . Avoid aqueous waste disposal; instead, use licensed facilities for halogenated organic waste. Monitor airborne bromine levels using real-time sensors in lab environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.